
(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which include a naphthalene ring and a chiral center, making it an important molecule in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Chiral Amine Formation: The chiral amine is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthalene ring.
科学的研究の応用
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The naphthalene ring contributes to the compound’s hydrophobic interactions, enhancing its binding to target molecules.
類似化合物との比較
Similar Compounds
- ®-1-(Naphthalen-1-yl)propan-1-amine hydrochloride
- ®-1-(Naphthalen-1-yl)ethan-1-amine
Uniqueness
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride is unique due to its specific structural features, including the presence of two methyl groups at the 2-position and a chiral center. These features contribute to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
特性
分子式 |
C15H20ClN |
|---|---|
分子量 |
249.78 g/mol |
IUPAC名 |
(1R)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H19N.ClH/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13;/h4-10,14H,16H2,1-3H3;1H/t14-;/m0./s1 |
InChIキー |
KWIGORVFCOWFAC-UQKRIMTDSA-N |
異性体SMILES |
CC(C)(C)[C@H](C1=CC=CC2=CC=CC=C21)N.Cl |
正規SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)

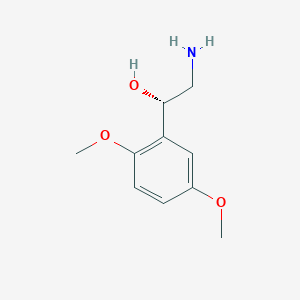
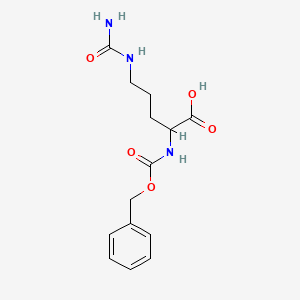


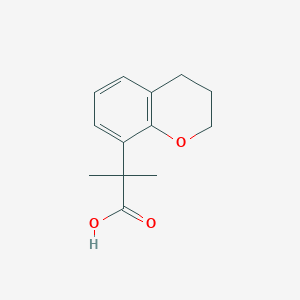
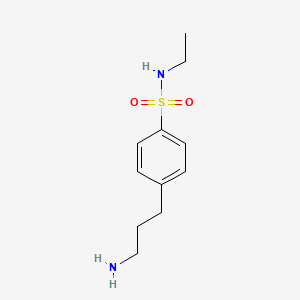
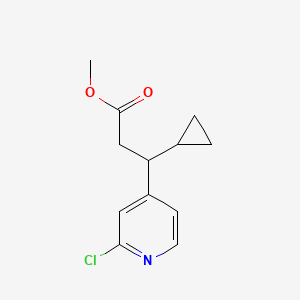
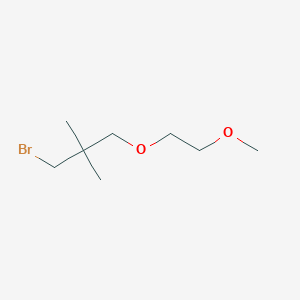
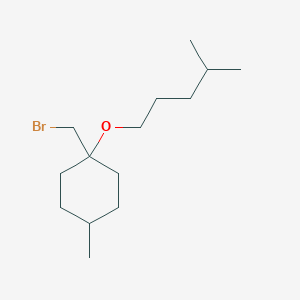
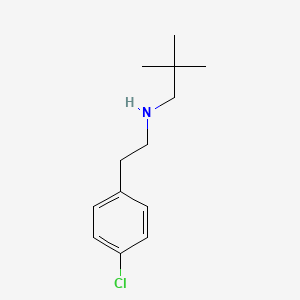
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
